CEP-11981 tosylate

Description

CEP-11981 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

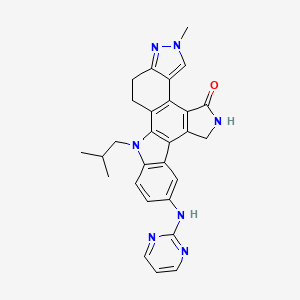

Structure

3D Structure of Parent

Properties

CAS No. |

856691-93-5 |

|---|---|

Molecular Formula |

C35H35N7O4S |

Molecular Weight |

649.8 g/mol |

IUPAC Name |

4-methylbenzenesulfonic acid;19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one |

InChI |

InChI=1S/C28H27N7O.C7H8O3S/c1-15(2)13-35-22-8-5-16(32-28-29-9-4-10-30-28)11-18(22)24-19-12-31-27(36)25(19)23-17(26(24)35)6-7-21-20(23)14-34(3)33-21;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,31,36)(H,29,30,32);2-5H,1H3,(H,8,9,10) |

InChI Key |

OCCDXAYTEKPNMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O |

Appearance |

Solid powder |

Other CAS No. |

856691-93-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo(5,4-a)pyrrolo(3,4-c)carbazol-4-one CEP-11981 |

Origin of Product |

United States |

Foundational & Exploratory

The Multi-Targeted Kinase Inhibitor CEP-11981 Tosylate: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-11981 tosylate is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-neoplastic activities.[1] Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases crucial for tumor angiogenesis and growth, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tie-2 receptor.[1][2] Preclinical studies have demonstrated its efficacy in a range of in vitro and in vivo models, leading to its evaluation in a Phase I clinical trial for advanced solid tumors.[3][4] Although further clinical development by the original sponsor has ceased, the compound's polypharmacology and mechanism of action provide valuable insights for the development of next-generation anti-cancer therapies.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its kinase inhibition profile, effects on key signaling pathways, and summaries of preclinical and clinical findings.

Core Mechanism of Action: Inhibition of Pro-Angiogenic Kinases

CEP-11981 exerts its anti-tumor effects primarily through the inhibition of several receptor tyrosine kinases that are central to the process of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

Primary Targets: VEGFR and Tie-2

The principal targets of CEP-11981 are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2) and the Tie-2 receptor (also known as TEK).[2][5] By binding to the ATP-binding site of the kinase domain of these receptors, CEP-11981 blocks their phosphorylation and subsequent activation, thereby inhibiting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[6]

The synergistic inhibition of both the VEGFR and Tie-2 pathways is a key feature of CEP-11981's mechanism.[7] While the VEGF pathway is a primary driver of angiogenesis, the Angiopoietin/Tie-2 axis is crucial for vessel maturation and stability.[7] Simultaneous blockade of both pathways is hypothesized to lead to a more comprehensive and durable anti-angiogenic effect.[7]

Additional Kinase Targets

In addition to its primary targets, CEP-11981 has been shown to inhibit other kinases at nanomolar concentrations, contributing to its broad anti-neoplastic profile. These include Fibroblast Growth Factor Receptor-1 (FGFR-1), the proto-oncogene c-SRC, and Aurora A kinase.[2][5]

Quantitative Kinase Inhibition Profile

The inhibitory activity of CEP-11981 against a panel of kinases has been quantified through in vitro assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-1 | 3 | [2][5] |

| VEGFR-2 | 4 | [2][5] |

| Tie-2 | 22 | [2][5] |

| FGFR-1 | 13 | [2][5] |

| c-SRC | 37 | [2][5] |

| Aurora A | 42 | [2][5] |

Signaling Pathway Inhibition

CEP-11981 disrupts key signaling pathways that are aberrantly activated in many cancers, leading to reduced tumor angiogenesis and growth.

VEGFR Signaling Pathway

The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and permeability. CEP-11981 inhibits the autophosphorylation of VEGFR-2, thereby blocking downstream signaling through pathways such as PLCγ-PKC-MAPK and PI3K-Akt.

Caption: VEGFR-2 signaling pathway and the inhibitory action of CEP-11981.

Tie-2 Signaling Pathway

The Tie-2 signaling pathway, activated by angiopoietins (Ang-1 and Ang-2), plays a critical role in vessel maturation and stability. CEP-11981 inhibits Tie-2 phosphorylation, disrupting downstream signaling through pathways such as PI3K/Akt and MAPK, which are involved in endothelial cell survival and migration.

Caption: Tie-2 signaling pathway and the inhibitory action of CEP-11981.

Preclinical Efficacy

The anti-tumor and anti-angiogenic activity of CEP-11981 has been demonstrated in a variety of preclinical models.

In Vitro and Ex Vivo Anti-Angiogenic Activity

CEP-11981 has been shown to inhibit several key processes in angiogenesis in vitro and ex vivo:

| Assay | Effect | EC50 | Reference |

| Rat Aortic Ring Explant | Inhibition of microvessel outgrowth and branching | 4 ± 1 nM | [3] |

| Endothelial Cell Proliferation | Inhibition of VEGF-A, -C, -D, Ang-1, and FGF-2 induced proliferation | Not specified | [3] |

| Endothelial Cell Chemotaxis & Migration | Inhibition | Not specified | [3] |

In Vivo Anti-Tumor Activity

CEP-11981 has demonstrated dose-related anti-tumor efficacy in a range of human and rodent tumor xenograft models.

| Tumor Model | Dosing Regimen | Efficacy | Reference |

| Human Melanoma, Glioblastoma, Prostate Carcinoma (s.c.) | 0.3 to 30 mg/kg orally qd and bid | Dose-related tumor growth inhibition | [3] |

| Murine Colon Carcinoma (orthotopic) | Intermittent oral dosing | Significant tumor growth inhibition, partial and complete regressions | [3] |

| Human Urothelial Carcinoma (RT4 xenograft) | 5 mg/kg orally once daily | Significant arrest of xenograft growth | [1][4] |

| Human Glioblastoma (orthotopic, with Temozolomide) | Chronic bid p.o. | Increased median survival (253 vs 160 days with TMZ alone) | [3] |

Clinical Evaluation

A Phase I, open-label, dose-escalation study of CEP-11981 was conducted in patients with advanced, relapsed, or refractory solid tumors.[3]

Study Design and Key Findings

| Parameter | Finding | Reference |

| Dosing | Oral, modified Fibonacci sequence (3.0 to 126.6 mg/m²) | [3] |

| Maximum Tolerated Dose (MTD) | 97.4 mg/m² | [3] |

| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 T-wave inversion with chest heaviness and fatigue (at 126.6 mg/m²) | [3] |

| Most Frequent Adverse Events | Fatigue, nausea, diarrhea, decreased appetite, abdominal pain, back pain, vomiting, constipation, headache, dizziness, dyspnea | [3] |

| Efficacy | No complete or partial responses; 44% of patients achieved stable disease (≥ 6 weeks) | [3] |

Experimental Protocols

Detailed experimental protocols for the key assays are summarized below based on descriptions in the cited literature.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Principle: To measure the ability of CEP-11981 to inhibit the phosphorylation of a substrate by a specific kinase.

-

Methodology:

-

Recombinant kinase, a specific substrate (e.g., a peptide), and ATP are combined in a reaction buffer.

-

CEP-11981 at various concentrations is added to the reaction mixture.

-

The reaction is incubated to allow for phosphorylation.

-

The extent of phosphorylation is quantified, typically using methods such as radioisotope incorporation (32P-ATP) or immuno-based detection with phospho-specific antibodies (e.g., ELISA).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Rat Aortic Ring Assay

-

Principle: An ex vivo assay to assess the effect of a compound on angiogenesis in a tissue context.

-

Methodology:

-

Thoracic aortas are excised from rats and cut into 1-2 mm rings.

-

The aortic rings are embedded in a collagen gel matrix in a culture plate.

-

The rings are cultured in endothelial cell growth medium, which stimulates the outgrowth of microvessels.

-

CEP-11981 at various concentrations is added to the culture medium.

-

The extent of microvessel outgrowth and branching is quantified over several days using microscopy and image analysis software.

-

EC50 values are determined based on the concentration-dependent inhibition of microvessel formation.

-

Human Urothelial Carcinoma Xenograft Model

-

Principle: An in vivo model to evaluate the anti-tumor efficacy of CEP-11981 in a human tumor grown in immunodeficient mice.

-

Methodology:

-

Human urothelial carcinoma cells (e.g., RT4 cell line) are cultured in vitro.

-

A suspension of the tumor cells is injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

CEP-11981 is administered orally at a specified dose and schedule (e.g., 5 mg/kg daily). The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31) and apoptosis (e.g., cleaved caspase-3).[1]

-

Conclusion

This compound is a potent, orally active, multi-targeted tyrosine kinase inhibitor with a primary mechanism of action centered on the dual inhibition of VEGFR and Tie-2 signaling pathways. Its broad kinase inhibition profile translates to significant anti-angiogenic and anti-tumor activity in preclinical models. While its clinical development has been discontinued, the scientific understanding of its polypharmacology and its effects on key oncogenic pathways remains a valuable resource for the ongoing development of novel cancer therapeutics. The data and methodologies presented in this technical guide provide a comprehensive overview for researchers in the field of oncology drug discovery and development.

References

- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

CEP-11981 Tosylate: A Technical Guide on Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-11981 tosylate is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and potential antineoplastic activities.[1] This technical guide provides an in-depth overview of the target profile and selectivity of CEP-11981. It is intended for researchers, scientists, and professionals in the field of drug development. The document summarizes key quantitative data, outlines probable experimental methodologies for its characterization, and visualizes the core signaling pathways affected by this compound. While the clinical development of CEP-11981 was discontinued, the preclinical data and the compound's profile remain of interest for the study of angiogenesis and the development of similar multi-targeted kinase inhibitors.

Core Target Profile and Mechanism of Action

CEP-11981 is a potent inhibitor of several receptor tyrosine kinases crucial for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2] Its primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tie2 receptor (tyrosine kinase with immunoglobulin-like and EGF-like domains 1), which is activated by angiopoietins.[1][3] By binding to and inhibiting these receptors, CEP-11981 blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels that tumors rely on for nutrient and oxygen supply.[1][3]

The compound was identified as a C3-(2-amino pyrimidine) dihyroindolocarbazole.[4] Preclinical studies demonstrated its ability to induce dose-related tumor growth inhibition and even complete tumor regressions in various xenograft models, including melanoma, glioblastoma, and prostate carcinoma, when administered as a monotherapy.[4]

Quantitative Target Inhibition Profile

The inhibitory activity of CEP-11981 has been quantified against a panel of key tyrosine kinases. The half-maximal inhibitory concentration (IC50) values from enzyme-based assays are summarized in the table below.

| Target Kinase | IC50 (nM) |

| VEGFR1 (Flt-1) | 3 ± 1[4] |

| VEGFR2 (KDR) | 4 ± 1[4] |

| Tie2 (TEK) | 22 ± 6[4] |

| FGFR-1 | 13[5] |

| c-SRC | 37[5] |

| Aurora A | 42[5] |

| Table 1: In vitro inhibitory potency of CEP-11981 against key angiogenic and cell-cycle-related kinases. |

Kinase Selectivity Profile

In addition to its primary targets, the broader kinase selectivity of CEP-11981 was assessed to understand its potential for off-target effects. A kinase selectivity index, S(90), against a panel of 217 kinases was determined to be 0.25 at a concentration of 1µM.[4][6] This indicates a relatively broad kinase inhibitory activity, which may contribute to both its efficacy and potential side effects.

Signaling Pathway Inhibition

CEP-11981 exerts its anti-angiogenic effects by disrupting key signaling cascades initiated by VEGF and Angiopoietin-1. The following diagram illustrates the primary signaling pathways inhibited by CEP-11981.

References

- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 2. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]

- 6. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [en.bio-protocol.org]

The Dual Inhibition of TIE2 and VEGFR by CEP-11981 Tosylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-11981 tosylate is a potent, orally bioavailable small molecule inhibitor targeting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, a critical process for tumor growth and metastasis. This technical guide provides an in-depth overview of the mechanism of action of CEP-11981, focusing on its dual inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tie2 receptor (TIE2). This document summarizes key preclinical data, outlines relevant experimental methodologies, and illustrates the targeted signaling pathways.

Core Mechanism of Action: Inhibition of Angiogenic RTKs

CEP-11981 is a multi-targeted tyrosine kinase inhibitor that exerts its anti-angiogenic and anti-neoplastic effects by selectively binding to and inhibiting VEGFR and TIE2 receptor tyrosine kinases.[1][2] The simultaneous inhibition of these two distinct but complementary signaling pathways is a promising strategy to overcome resistance mechanisms associated with single-pathway anti-angiogenic therapies.[3]

Quantitative Inhibitory Activity

The inhibitory potency of CEP-11981 against a panel of relevant kinases has been determined through biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| VEGFR-1 (Flt-1) | 3 |

| VEGFR-2 (KDR) | 4 |

| TIE2 (TEK) | 22 |

| Fibroblast Growth Factor Receptor-1 (FGFR-1) | 13 |

| Proto-oncogene c-SRC | 37 |

| Aurora A | 42 |

(Data sourced from a study on the biological profile of CEP-11981)[3]

Targeted Signaling Pathways

The anti-angiogenic activity of CEP-11981 stems from its ability to disrupt the signaling cascades initiated by VEGF and angiopoietin binding to their respective receptors on endothelial cells.

VEGFR Signaling Pathway

The VEGF family of ligands, particularly VEGF-A, binds to VEGFR-2 (KDR), triggering receptor dimerization and autophosphorylation of key tyrosine residues. This activation initiates downstream signaling through multiple pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately promoting endothelial cell proliferation, migration, survival, and vascular permeability. CEP-11981 inhibits the kinase activity of VEGFRs, thereby blocking these downstream effects.

TIE2 Signaling Pathway

The TIE2 receptor is activated by its ligand, angiopoietin-1 (Ang-1), which promotes vessel maturation and stability. Angiopoietin-2 (Ang-2) can act as a context-dependent agonist or antagonist. Activation of TIE2 leads to the recruitment of downstream signaling molecules, including Dok-R and PI3K, which are crucial for endothelial cell survival and the maintenance of vascular integrity. By inhibiting TIE2 kinase activity, CEP-11981 disrupts these pro-survival and vessel-stabilizing signals.

Preclinical Efficacy

In Vitro and In Vivo Studies in Urothelial Carcinoma

Preclinical studies have demonstrated the anti-tumor activity of CEP-11981 in urothelial carcinoma (UC) models.

-

In Vitro: The anti-tumor activity of CEP-11981 was evaluated in four human UC cell lines: 5637, TCC-SUP, RT4, and RT112.[4]

-

In Vivo: The efficacy of daily oral administration of CEP-11981 was assessed in a subcutaneous RT4 human UC xenograft model in mice.[4] CEP-11981 significantly arrested the growth of these xenografts compared to a placebo control (p<0.05).[4] Doses of 5 mg/kg and 10 mg/kg induced similar tumor regressions.[4] The anti-tumor effect was attributed to the inhibition of angiogenesis.[4]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Illustrative Protocol)

The IC50 values for CEP-11981 were likely determined using a biochemical kinase assay. The following is an illustrative protocol based on standard industry practices for such assays.

References

CEP-11981 Tosylate: A Multi-Targeted Kinase Inhibitor for In Vitro Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-11981 tosylate, a potent, orally bioavailable small molecule, has emerged as a significant multi-targeted tyrosine kinase inhibitor (TKI) in the landscape of cancer research. This technical guide provides a comprehensive overview of CEP-11981, focusing on its mechanism of action, and detailed protocols for its application in in vitro cancer studies. By inhibiting key signaling pathways involved in tumor angiogenesis and proliferation, CEP-11981 offers a valuable tool for investigating novel therapeutic strategies against a variety of malignancies. This document is intended to serve as a core resource for researchers, providing the necessary technical details to effectively utilize CEP-11981 in a laboratory setting.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The vascular endothelial growth factor (VEGF) and angiopoietin (Ang)/Tie signaling pathways are central regulators of this process. This compound is a multi-targeted TKI that demonstrates potent inhibitory activity against key kinases in these pathways, as well as other kinases implicated in cancer progression. Its ability to simultaneously block multiple oncogenic signaling cascades makes it a compelling agent for preclinical cancer research.

Mechanism of Action

CEP-11981 exerts its anti-cancer effects by inhibiting a specific constellation of receptor tyrosine kinases and other kinases. This multi-targeted approach is designed to overcome the redundancy and crosstalk often observed in cancer signaling networks.

Key Molecular Targets

CEP-11981 has been shown to potently inhibit the following kinases, with the half-maximal inhibitory concentrations (IC50) for enzyme inhibition summarized in the table below.[1]

| Target Kinase | IC50 (nM) | Key Role in Cancer |

| VEGFR-1 (Flt-1) | 3 | Angiogenesis, tumor cell survival |

| VEGFR-2 (KDR) | 4 | Angiogenesis, endothelial cell proliferation and migration |

| Tie-2 | 22 | Angiogenesis, vascular stabilization |

| FGFR1 | 13 | Angiogenesis, cell proliferation and differentiation |

| c-SRC | 37 | Cell proliferation, survival, migration, and invasion |

| Aurora A | 42 | Mitosis, cell cycle regulation |

Data sourced from a phase I clinical trial publication.[1]

Signaling Pathways

By inhibiting these key kinases, CEP-11981 disrupts several critical signaling pathways essential for tumor progression.

VEGF, upon binding to its receptors (VEGFRs) on endothelial cells, triggers a signaling cascade that promotes cell proliferation, migration, and the formation of new blood vessels. Simultaneously, the Angiopoietin/Tie-2 pathway plays a crucial role in vessel maturation and stability. CEP-11981's inhibition of both VEGFR and Tie-2 provides a dual blockade of angiogenesis.

In addition to its anti-angiogenic effects, CEP-11981 targets other critical cancer-related pathways. Fibroblast Growth Factor Receptor 1 (FGFR1) signaling is involved in cell proliferation and survival. The proto-oncogene c-SRC is a non-receptor tyrosine kinase that plays a pivotal role in pathways controlling cell growth, adhesion, and motility. Aurora A kinase is essential for proper mitotic progression, and its inhibition can lead to cell cycle arrest and apoptosis.

In Vitro Applications and Experimental Protocols

This compound is a valuable tool for a variety of in vitro cancer research applications. The following sections provide detailed protocols for common assays used to evaluate its efficacy.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effects of CEP-11981 on cancer cell proliferation and survival.

The following diagram outlines a typical workflow for assessing cell viability using a reagent such as MTT or CellTiter-Glo.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared CEP-11981 dilutions. Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and an untreated control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of CEP-11981 to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

-

Plate Coating: Thaw a basement membrane matrix extract (e.g., Matrigel) on ice. Pipette 50 µL of the cold matrix solution into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free or low-serum medium.

-

Treatment and Seeding: Add this compound at various concentrations to the endothelial cell suspension. Seed the treated cells (1.5 x 10^4 to 2.0 x 10^4 cells per well) onto the solidified matrix.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

-

Visualization: Monitor the formation of tube-like structures using a light microscope.

-

Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using angiogenesis analysis software.

Quantitative Data

While comprehensive in vitro cytotoxicity data for this compound across a wide range of cancer cell lines is not extensively available in the public domain, one study on urothelial carcinoma reported a lack of significant anti-tumor activity at low micromolar concentrations in four human cell lines (5637, TCC-SUP, RT4, and RT112).[2] This suggests that the direct cytotoxic effects on some cancer cell lines may be less pronounced than its anti-angiogenic activity. Further research is needed to establish a broader profile of its anti-proliferative efficacy.

Conclusion

This compound is a powerful multi-targeted kinase inhibitor with significant potential for in vitro cancer research. Its ability to potently inhibit key drivers of angiogenesis and tumor cell proliferation provides a multifaceted approach to studying cancer biology. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute meaningful in vitro studies. While further investigation is required to fully elucidate its cytotoxic profile across diverse cancer types, CEP-11981 remains a valuable tool for exploring the mechanisms of tumor growth and for the preclinical evaluation of novel anti-cancer strategies.

References

Preclinical Profile of CEP-11981 Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CEP-11981 tosylate is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and anti-tumor properties.[1][2] Its mechanism of action involves the inhibition of key receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the preclinical studies involving this compound, summarizing its in vitro and in vivo efficacy, mechanism of action, and available pharmacological data. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.

Mechanism of Action

CEP-11981 exerts its anti-tumor effects by targeting several pro-angiogenic signaling pathways. It is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Tie-2, and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3] Additionally, it demonstrates inhibitory activity against proto-oncogene c-SRC and Aurora A kinase.[3] The simultaneous inhibition of these pathways is believed to result in a more comprehensive blockade of tumor angiogenesis and growth.[3]

Signaling Pathway

The primary mechanism of CEP-11981 involves the disruption of the VEGF and Tie-2 signaling cascades in endothelial cells. VEGF binding to its receptors (VEGFRs) triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, all critical steps in angiogenesis. Similarly, the angiopoietin (Ang)/Tie-2 pathway plays a crucial role in vascular maturation and stability. By inhibiting both VEGFR and Tie-2, CEP-11981 effectively cuts off the tumor's blood supply, leading to growth arrest.

In Vitro Activity

CEP-11981 has demonstrated potent inhibitory activity against its target kinases in various in vitro assays.

| Target | IC50 (nM) |

| VEGFR-1 | 3 |

| VEGFR-2 | 4 |

| Tie-2 | 22 |

| FGFR-1 | 13 |

| c-SRC | 37 |

| Aurora A | 42 |

| Table 1: In vitro inhibitory activity of CEP-11981 against key kinases.[3] |

Furthermore, CEP-11981 exhibits a low nanomolar concentration-related in vitro and ex vivo anti-angiogenesis profile. It has been shown to inhibit VEGF-A, -C, -D-induced, Angiopoietin-1-induced, and FGF2-induced human and murine endothelial cell proliferation, chemotaxis, migration, and survival.[1] In primary rat aortic ring explant cultures, CEP-11981 inhibited microvessel outgrowth and branching with an EC50 of 4 ± 1 nM.[1] However, in vitro anti-tumor activity at low micromolar concentrations was not detected in four human urothelial carcinoma cell lines (5637, TCC-SUP, RT4, RT112).[4]

Preclinical In Vivo Efficacy

CEP-11981 has shown significant dose-related anti-tumor and anti-angiogenic efficacy in a broad range of preclinical tumor models.

Xenograft Models

Dose-related and exposure-driven in vivo anti-tumor efficacy was observed in various subcutaneous and orthotopic human and rodent solid and hematological tumor xenograft models.[1] These models included:

-

Melanoma

-

Glioblastoma

-

Prostate carcinoma

-

Colon carcinoma

-

Renal carcinoma

-

Acute leukemia

As a monotherapy, CEP-11981 demonstrated dose-related tumor growth inhibitory and anti-angiogenic effects, leading to sustained partial and complete tumor regressions in some models.[1]

In a subcutaneous xenograft model using the RT4 human urothelial carcinoma cell line, daily oral administration of CEP-11981 for up to four weeks resulted in significant tumor growth arrest compared to placebo (p<0.05).[4] Preliminary experiments indicated that both 5 mg/kg and 10 mg/kg doses induced similar regressions, which were greater than those observed with a 2.5 mg/kg dose.[4] The 5 mg/kg dose was chosen for confirmatory experiments as it was better tolerated in terms of maintaining mouse body weight.[4] Immunohistochemical analysis of harvested tumors showed a numerical decrease in angiogenesis (measured by CD31 staining) but no change in apoptosis (measured by cleaved-caspase-3), suggesting a cytostatic anti-angiogenic mechanism of action.[4]

Combination Therapy

The anti-tumor activity of CEP-11981 has also been evaluated in combination with cytotoxic agents. In an orthotopic human glioblastoma model, the combination of CEP-11981 with temozolomide (B1682018) (TMZ) conferred a significant median survival benefit compared to TMZ alone (253 days versus 160 days; p=0.04).[1] CEP-11981 was well-tolerated when administered chronically (over 250 days, twice daily orally) in mice in this combination setting.[1]

Pharmacokinetics and Metabolism

Toxicology

Detailed preclinical toxicology data for this compound has not been extensively published. The phase I clinical trial provides some insight into its safety profile in humans, where the maximum tolerated dose (MTD) was determined to be 97.4 mg/m².[3][6] Dose-limiting toxicities at 126.6 mg/m² included grade 4 neutropenia and grade 3 T-wave inversion with chest heaviness and fatigue.[6] The most common adverse events of any grade were fatigue, nausea, diarrhea, decreased appetite, and abdominal pain.[6]

Experimental Protocols

While specific, detailed protocols for the preclinical studies of CEP-11981 are not fully available, the following represents a generalized methodology based on the published information and standard practices for in vivo xenograft studies.

In Vivo Xenograft Efficacy Study (General Protocol)

-

Cell Culture: Human tumor cell lines (e.g., RT4) are cultured in appropriate media and conditions.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.

-

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers to calculate tumor volume.

-

Randomization: Once tumors reach a predetermined size, mice are randomized into different treatment groups (e.g., vehicle control, and different dose levels of CEP-11981).

-

Drug Administration: this compound is administered orally, typically daily, for a specified duration (e.g., 4 weeks).

-

Data Collection: Tumor volumes and body weights are measured throughout the study. Animals are monitored for any signs of toxicity.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for biomarkers of angiogenesis (CD31) and apoptosis (cleaved caspase-3). Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

This compound is a potent, orally active multi-targeted TKI that has demonstrated significant anti-angiogenic and anti-tumor efficacy in a variety of preclinical models. Its ability to inhibit key drivers of tumor vascularization, including VEGFR and Tie-2, makes it a compelling candidate for cancer therapy. While further development by the original sponsor has ceased, the preclinical data summarized in this guide highlight its potential and may inform future research in the field of angiogenesis inhibition.[6] The detailed information on its mechanism of action, in vitro and in vivo activity, and generalized experimental protocols provide a solid foundation for researchers interested in this class of compounds. Further investigation into its pharmacokinetic and toxicology profiles would be beneficial for a complete understanding of its preclinical characteristics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. researchgate.net [researchgate.net]

- 6. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CEP-11981 Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of CEP-11981 tosylate, a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is the tosylate salt of CEP-11981. The core molecule, CEP-11981, is a complex heterocyclic compound with the chemical name 2,5,6,11,12,13-hexahydro-2-methyl-11-(2-methylpropyl)-8-(2-pyrimidinylamino)-4H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one.[1]

Chemical Structure:

A 2D representation of the chemical structure of this compound is available from various chemical databases.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C28H27N7O.C7H8O3S | [2] |

| Molecular Weight | 649.76 g/mol | [2] |

| Stereochemistry | Achiral | [2] |

| Optical Activity | None | [2] |

| CAS Number | 901128-79-8 | |

| SMILES | CC(C)Cn1c2ccc(cc2c3c4CNC(=O)c4c-5c(CCc6c5cn(C)n6)c31)Nc7ncccn7.Cc1ccc(cc1)S(=O)(=O)O | |

| InChIKey | OCCDXAYTEKPNMM-UHFFFAOYSA-N | |

| Solubility | A stock solution can be prepared in DMSO (e.g., 20.8 mg/mL). For in vivo studies, a formulation using DMSO, PEG300, Tween-80, and saline has been described. | [1] |

Chemical Moieties

This compound is comprised of the active pharmaceutical ingredient, CEP-11981, and a tosylate counter-ion.

| Moiety | Molecular Formula | Molecular Weight |

| CEP-11981 | C28H27N7O | 477.56 g/mol |

| p-Toluenesulfonic acid | C7H8O3S | 172.20 g/mol |

Mechanism of Action and Pharmacology

CEP-11981 is a potent inhibitor of multiple receptor tyrosine kinases that are crucial for angiogenesis and tumor growth.[3][4] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), the Angiopoietin receptor (TIE2), and Fibroblast Growth Factor Receptor 1 (FGFR1).[4] By inhibiting these kinases, CEP-11981 can disrupt downstream signaling pathways, leading to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis and growth.[3]

Kinase Inhibitory Activity

The inhibitory activity of CEP-11981 against various kinases has been determined, with the half-maximal inhibitory concentrations (IC50) summarized below.

| Target Kinase | IC50 (nM) |

| VEGFR1 | 3 |

| VEGFR2 | 4 |

| TIE2 | 22 |

| FGFR1 | 13 |

| c-SRC | 37 |

| Aurora A | 42 |

Signaling Pathways

CEP-11981 exerts its anti-angiogenic and anti-tumor effects by blocking key signaling cascades initiated by VEGFR, TIE2, and FGFR1. The following diagrams illustrate the simplified signaling pathways inhibited by CEP-11981.

Caption: Inhibition of the VEGFR Signaling Pathway by CEP-11981.

Caption: Inhibition of the TIE2 Signaling Pathway by CEP-11981.

Caption: Inhibition of the FGFR1 Signaling Pathway by CEP-11981.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, analysis, and biological evaluation of this compound are proprietary and not fully available in the public literature. However, this section outlines the general methodologies based on available information and standard practices in the field.

Synthesis

A detailed, scalable synthesis protocol for CEP-11981 is not publicly disclosed. The synthesis of structurally related indolocarbazoles often involves multi-step sequences that may include:

-

Core scaffold construction: Formation of the indazolo-pyrrolo-carbazole core through cyclization reactions.

-

Functional group introduction: Introduction of the pyrimidinylamino and isobutyl groups through coupling and alkylation reactions.

-

Salt formation: Reaction of the free base with p-toluenesulfonic acid to yield the tosylate salt.

A generalized workflow for the synthesis is depicted below.

Caption: Generalized Synthetic Workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): Purity and quantification of this compound would typically be assessed using reverse-phase HPLC. A general protocol would involve:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

-

Quantification: Performed by comparing the peak area of the analyte to that of a certified reference standard.

Biological Assays

Kinase Inhibition Assays: The IC50 values are typically determined using in vitro kinase assays. A representative protocol would be:

-

Enzyme and Substrate Preparation: Recombinant human kinase (e.g., VEGFR2, TIE2, or FGFR1) and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.

-

Compound Dilution: A serial dilution of this compound is prepared in DMSO.

-

Assay Reaction: The kinase, substrate, and varying concentrations of the inhibitor are incubated with ATP to initiate the phosphorylation reaction.

-

Detection: The amount of phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).[5]

-

Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Assays: The anti-proliferative effects of CEP-11981 on endothelial or tumor cells can be assessed using assays such as the MTT or CellTiter-Glo® assays. These assays measure cell viability after a defined period of incubation with the compound.

Preclinical and Clinical Data

Pharmacokinetics

Preclinical studies in various animal models have indicated that CEP-11981 is orally bioavailable and exhibits favorable pharmacokinetic properties.[3][4] In a Phase I clinical trial in patients with advanced solid tumors, the pharmacokinetic parameters of CEP-11981 were evaluated after single and multiple oral doses.[3]

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Terminal elimination half-life |

Specific values for these parameters from the clinical trial are dependent on the dose administered.

Clinical Trial Information

A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of CEP-11981 in patients with advanced, relapsed, or refractory solid tumors.[3]

| Parameter | Finding |

| Dose Escalation | Doses ranged from 3.0 to 126.6 mg/m² administered orally once daily. |

| Maximum Tolerated Dose (MTD) | 97.4 mg/m² |

| Dose-Limiting Toxicities (DLTs) | At 126.6 mg/m², included Grade 4 neutropenia and Grade 3 cardiac events. |

| Common Adverse Events | Fatigue, nausea, diarrhea, decreased appetite, and abdominal pain. |

| Efficacy | While no complete or partial responses were observed, stable disease was achieved in a portion of the patients. |

It is important to note that the clinical development of CEP-11981 was discontinued (B1498344) by the sponsor.[6]

Conclusion

This compound is a potent, multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action against key drivers of angiogenesis. Its chemical and pharmacological properties have been characterized, and it has undergone early-phase clinical evaluation. This technical guide provides a consolidated resource for researchers and drug development professionals interested in the scientific foundation of this compound and its class of inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSRS [precision.fda.gov]

- 3. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CEP-11981 Tosylate (ESK981, BOL 303213X): A Dual Inhibitor of Angiogenesis and Autophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-11981 tosylate, also known by its synonyms ESK981 and BOL 303213X, is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action. Initially developed as a multi-targeted tyrosine kinase inhibitor (TKI) against key drivers of angiogenesis, namely Vascular Endothelial Growth Factor Receptors (VEGFRs) and Tie-2, it has more recently been identified as a robust inhibitor of PIKfyve kinase, a critical regulator of autophagy. This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological data, detailing key experimental protocols for its study, and visualizing its complex signaling pathways.

Core Compound Information

This compound is a multi-tyrosine kinase and PIKfyve lipid kinase inhibitor.[1] It was originally developed as an angiogenesis inhibitor targeting key kinases such as VEGFR-1, VEGFR-2, and TIE-2.[2]

| Property | Value |

| Synonyms | ESK981, BOL 303213X |

| Primary Targets | VEGFR-1 (Flt-1), VEGFR-2 (KDR), VEGFR-3 (Flt-4), TIE-2 (Tek), FGFR1 |

| Novel Target | PIKfyve Kinase |

| Mechanism of Action | Inhibition of angiogenesis and induction of autophagy inhibition |

Quantitative Pharmacological Data

This compound exhibits potent inhibitory activity against a range of kinases involved in angiogenesis. More recently, its high affinity for PIKfyve kinase has been established, linking it to the inhibition of autophagy.

Table 1: Kinase Inhibitory Activity of CEP-11981

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-1 (Flt-1) | 3 | [3] |

| VEGFR-2 (KDR) | 4 | [3] |

| TIE-2 (Tek) | 22 | [3] |

| FGFR1 | 13 | [3] |

| c-SRC | 37 | [3] |

| Aurora A | 42 | [3] |

| PIKfyve | Not explicitly quantified in nM, but identified as the direct target | [2][4] |

Table 2: Preclinical and Clinical Efficacy and Safety of ESK981

| Study Type | Model | Key Findings | Reference |

| Phase I Clinical Trial | Patients with advanced, relapsed, or refractory solid tumors | MTD determined to be 97.4 mg/m². 51% of evaluable patients achieved stable disease at ≥6 weeks. | [2] |

| Preclinical (In Vivo) | Castration-resistant VCaP tumor-bearing xenograft mouse model | Dose-dependent growth inhibition. | [5] |

| Preclinical (In Vivo) | Urothelial carcinoma xenografts (RT4 cells) | Significant arrest of tumor growth at 5 mg/kg. | [1] |

| Phase II Clinical Trial | Metastatic castration-resistant prostate cancer (mCRPC) | Monotherapy showed no significant anti-tumor activity in AR+ mCRPC. Median PFS was 1.8 months, and median OS was 12.1 months. | [5] |

| Phase II Clinical Trial | mCRPC (in combination with Nivolumab) | No significant anti-tumor activity observed in AR+ mCRPC. | [2] |

Key Signaling Pathways

This compound exerts its effects by modulating two critical cellular signaling pathways: the VEGFR/TIE-2 axis, which is central to angiogenesis, and the PIKfyve pathway, which governs autophagy.

VEGFR/TIE-2 Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs), along with the angiopoietin-TIE-2 system, are fundamental for the formation of new blood vessels, a process known as angiogenesis. In cancer, tumors exploit these pathways to establish a blood supply for growth and metastasis. CEP-11981 competitively inhibits the ATP-binding sites of these receptor tyrosine kinases, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

PIKfyve and Autophagy Signaling Pathway

Autophagy is a cellular process of "self-eating" where damaged organelles and proteins are degraded and recycled. In some cancers, autophagy can act as a survival mechanism, helping tumor cells withstand stress. PIKfyve is a lipid kinase that plays a crucial role in the maturation of endosomes and autophagosomes. By inhibiting PIKfyve, CEP-11981 disrupts the autophagic flux, leading to the accumulation of immature autophagosomes and ultimately, cell death. This inhibition of autophagy has also been shown to "heat up" the tumor microenvironment, making cancer cells more susceptible to immunotherapy.[2][4]

Detailed Experimental Protocols

The following protocols are summaries of methods used in key preclinical studies of this compound. These should be adapted as necessary for specific experimental contexts.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized procedure based on standard kinase assay methodologies.

-

Reagents and Materials : Recombinant human kinases (VEGFR-1, VEGFR-2, TIE-2, FGFR1, PIKfyve), appropriate peptide substrates, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure : a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, the appropriate substrate, and the diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production. f. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Autophagy Flux Assay (Western Blot for LC3-II and p62)

This protocol is based on the methods described by Choi, Qiao, et al. (2021).[2][4]

-

Cell Culture and Treatment : Plate prostate cancer cells (e.g., DU145, VCaP) and treat with various concentrations of ESK981 for 24 hours. For autophagic flux analysis, treat cells with or without a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 2-4 hours of the ESK981 treatment.

-

Protein Extraction : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting : a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk in TBST. c. Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1. A loading control like GAPDH should also be used. d. Incubate with HRP-conjugated secondary antibodies. e. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Analysis : Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and accumulation of p62 in the presence of the lysosomal inhibitor compared to its absence indicates an active autophagic flux. Inhibition of this flux by ESK981 will be evident by a reduced accumulation of these markers.

Cell Viability Assay (Crystal Violet Staining)

-

Cell Seeding and Treatment : Seed prostate cancer cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of ESK981 for 72 hours.

-

Staining : a. Remove the media and wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes. c. Stain the cells with 0.5% crystal violet solution for 20 minutes. d. Wash away the excess stain with water and allow the plates to dry.

-

Quantification : Solubilize the stain with 10% acetic acid and measure the absorbance at 590 nm.

In Vivo Tumor Xenograft Study

This protocol is a generalized representation of the studies conducted.[1][5]

-

Animal Model : Use immunodeficient mice (e.g., SCID or nude mice).

-

Tumor Cell Implantation : Subcutaneously inject human cancer cells (e.g., VCaP or RT4) mixed with Matrigel into the flanks of the mice.

-

Treatment : Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer ESK981 orally at desired doses (e.g., 30 or 60 mg/kg) daily or on a specified schedule. The control group receives the vehicle.

-

Monitoring : Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for proliferation markers (Ki67) and apoptosis markers (cleaved caspase-3).

Experimental Workflows

Visualizing the workflow of key experiments can aid in their design and execution.

Workflow for Assessing Autophagy Inhibition

Workflow for In Vivo Xenograft Efficacy Study

Conclusion

This compound (ESK981, BOL 303213X) is a compelling molecule for cancer research and drug development due to its dual inhibitory effects on angiogenesis and autophagy. Its well-characterized activity against VEGFR and TIE-2, combined with the more recently discovered potent inhibition of PIKfyve, opens up new avenues for therapeutic strategies, particularly in the context of overcoming resistance to conventional therapies and enhancing the efficacy of immunotherapies. The data and protocols presented in this guide offer a solid technical foundation for researchers and scientists working with this promising compound. Further investigation into the synergistic potential of its dual mechanism of action is warranted to fully elucidate its clinical utility.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Autophagy Inhibition by Targeting PIKfyve Potentiates Response to Immune Checkpoint Blockade in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

CEP-11981 Tosylate: An In-Depth Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-11981, also known as ESK981, is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor properties. Developed by Cephalon and later acquired by Teva Pharmaceuticals, CEP-11981 targets key signaling pathways involved in tumor angiogenesis and vascular maintenance, primarily through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tie2 receptor. This technical guide provides a comprehensive overview of the discovery, development, and preclinical and clinical evaluation of CEP-11981 tosylate. It includes detailed information on its mechanism of action, synthesis, in vitro and in vivo efficacy, pharmacokinetic profile, and clinical trial outcomes. The guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway and the Angiopoietin/Tie2 axis are two of the most important regulators of this process.[1] CEP-11981 was designed as a potent, orally active small molecule inhibitor targeting multiple key kinases in these pathways, offering a promising strategy for cancer therapy.[2] This document details the scientific journey of this compound from its conception to its clinical evaluation.

Discovery and Synthesis

The discovery of CEP-11981 stemmed from a lead optimization program aimed at identifying potent, orally bioavailable inhibitors of kinases involved in angiogenesis. The chemical structure of CEP-11981 is 11-(2-Methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one. The tosylate salt was developed to improve its pharmaceutical properties.

A detailed synthesis scheme for CEP-11981 has been published in the Journal of Medicinal Chemistry and is recommended for a comprehensive understanding of its chemical synthesis.

Mechanism of Action

CEP-11981 is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of several receptor tyrosine kinases, thereby blocking downstream signaling pathways essential for endothelial cell proliferation, migration, and survival, as well as tumor cell growth.[1]

Target Kinase Profile

CEP-11981 has demonstrated potent inhibitory activity against a range of kinases critical for angiogenesis. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the table below.[2]

| Target Kinase | IC50 (nM) |

| VEGFR-1 | 3 |

| VEGFR-2 | 4 |

| Tie-2 | 22 |

| FGFR-1 | 13 |

| c-SRC | 37 |

| Aurora A | 42 |

Signaling Pathways

CEP-11981's therapeutic potential is derived from its ability to simultaneously inhibit the VEGFR and Tie2 signaling pathways. The diagram below illustrates the key components of these pathways and the points of inhibition by CEP-11981.

Caption: CEP-11981 inhibits VEGFR and Tie2 signaling pathways.

Preclinical Development

The preclinical development of CEP-11981 involved a series of in vitro and in vivo studies to evaluate its anti-angiogenic and anti-tumor activity, as well as its pharmacokinetic and toxicological profile.

Experimental Workflow

The preclinical evaluation of CEP-11981 followed a structured workflow, progressing from initial in vitro characterization to in vivo efficacy and safety studies.

Caption: Preclinical development workflow for CEP-11981.

In Vitro Anti-Angiogenic Activity

CEP-11981 demonstrated potent anti-angiogenic effects in a variety of in vitro assays.

Protocol: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in endothelial growth medium. After cell attachment, the medium is replaced with a basal medium containing various concentrations of CEP-11981 or vehicle control, along with a pro-angiogenic stimulus such as VEGF. The cells are incubated for 72 hours, and cell proliferation is assessed using a standard method like the MTS or WST-1 assay.

CEP-11981 has been shown to inhibit VEGF-induced HUVEC proliferation with low nanomolar potency.

Protocol: Thoracic aortas are excised from rats, cleaned of periadventitial tissue, and sectioned into 1 mm thick rings. The rings are embedded in a collagen gel matrix in a 48-well plate and cultured in endothelial cell basal medium supplemented with growth factors. The medium is replaced with fresh medium containing different concentrations of CEP-11981 or vehicle control. The outgrowth of microvessels from the aortic rings is monitored and quantified over several days using microscopy and image analysis software.

CEP-11981 effectively inhibits microvessel sprouting in the rat aortic ring assay, with an EC50 in the low nanomolar range.[2]

In Vivo Anti-Tumor Efficacy

CEP-11981 exhibited significant anti-tumor and anti-angiogenic efficacy in various preclinical tumor models when administered orally.[2]

Xenograft Tumor Models: Human tumor cells (e.g., melanoma, glioblastoma, prostate, colon, and renal carcinoma) are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated orally with CEP-11981 or a vehicle control. Tumor volume is measured regularly to assess tumor growth inhibition.

Dose-related tumor growth inhibition, as well as partial and complete tumor regressions, were observed in multiple xenograft models.[2] In an orthotopic human glioblastoma model, the combination of CEP-11981 with temozolomide (B1682018) significantly extended median survival compared to temozolomide alone.[2]

Preclinical Pharmacokinetics

Clinical Development

CEP-11981 advanced into clinical development for the treatment of advanced solid tumors.

Phase I Clinical Trial

A Phase I, open-label, dose-escalation study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), pharmacokinetics, and preliminary efficacy of CEP-11981 in patients with advanced, relapsed, or refractory solid tumors.[3]

Study Design: Oral CEP-11981 was administered once daily for 28 days of a 42-day cycle. Dose escalation followed a modified Fibonacci sequence.[4]

Results:

-

Maximum Tolerated Dose (MTD): The MTD was determined to be 97.4 mg/m².[3]

-

Dose-Limiting Toxicities (DLTs): At the 126.6 mg/m² dose, DLTs included grade 4 neutropenia and grade 3 T-wave inversion with chest heaviness and fatigue.[3]

-

Adverse Events: The most common treatment-related adverse events were fatigue, nausea, diarrhea, decreased appetite, and abdominal pain.[3]

-

Efficacy: While no complete or partial responses were observed, 44% of patients achieved stable disease for at least 6 weeks.[3]

| Parameter | Value |

| MTD | 97.4 mg/m² |

| DLTs at 126.6 mg/m² | Grade 4 neutropenia, Grade 3 T-wave inversion |

| Stable Disease Rate | 44% (≥ 6 weeks) |

Phase II Clinical Trial

A Phase II clinical trial (NCT03456804) was initiated to evaluate the efficacy and safety of CEP-11981 in patients with metastatic castration-resistant prostate cancer.[5] The trial status is listed as administratively complete.[5]

Development History and Discontinuation

CEP-11981 was originally developed by Cephalon. Teva Pharmaceutical Industries acquired Cephalon in 2011. The development of CEP-11981 was discontinued (B1498344) by the sponsor despite its acceptable tolerability profile in the Phase I trial.[3] This decision was likely influenced by a strategic review at Teva, which led to a shift in R&D focus away from oncology.

Conclusion

This compound is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor with significant anti-angiogenic and anti-tumor activity demonstrated in preclinical models. Its ability to inhibit key kinases in the VEGFR and Tie2 signaling pathways provided a strong rationale for its clinical development. The Phase I clinical trial established a manageable safety profile and showed evidence of disease stabilization in patients with advanced solid tumors. Despite these promising early results, the development of CEP-11981 was discontinued. The comprehensive data presented in this guide highlight the scientific merit of CEP-11981 and may inform future research and development of multi-targeted anti-angiogenic therapies.

References

- 1. Rat Aortic Ring Assay | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Facebook [cancer.gov]

CEP-11981 Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor as a Tool Compound for Angiogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis.[1][2][3] The vascular endothelial growth factor (VEGF) and angiopoietin (Ang)/Tie (tyrosine kinase with immunoglobulin-like and EGF-like domains) signaling pathways are two of the most critical regulators of this complex process.[2][4] CEP-11981 tosylate is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has emerged as a valuable tool compound for the preclinical investigation of angiogenesis.[5][6][7][8] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its application in angiogenesis research.

Mechanism of Action

CEP-11981 is a C3-(2-amino pyrimidine) dihydroindolocarbazole that exerts its anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases (RTKs) crucial for endothelial cell proliferation, migration, and survival. Its primary targets include the vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), the angiopoietin receptor (TIE-2), and the fibroblast growth factor receptor 1 (FGFR1).[6][7][8] By simultaneously blocking these key pathways, CEP-11981 provides a comprehensive approach to inhibiting the complex and redundant signaling networks that drive angiogenesis.[7]

Signaling Pathways

The anti-angiogenic activity of CEP-11981 stems from its ability to interfere with the downstream signaling cascades initiated by VEGF and Angiopoietin-1 (Ang-1).

dot

Caption: CEP-11981 inhibits VEGFR and TIE-2 signaling pathways.

Quantitative Data

CEP-11981 demonstrates potent inhibition of key angiogenic receptor tyrosine kinases. The following table summarizes its inhibitory activity.

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-1/Flt-1 | 3 ± 1 | |

| VEGFR-2/KDR | 4 ± 1 | |

| TIE-2 | 22 ± 6 | |

| FGFR1 | 13 | |

| c-SRC | 37 | |

| Aurora A | 42 |

IC50 values represent the concentration of CEP-11981 required to inhibit 50% of the kinase activity in enzyme-based assays.

In cellular assays, CEP-11981 inhibits endothelial cell proliferation, chemotaxis, migration, and survival with an EC50 of 4 ± 1 nM.

Experimental Protocols

The following are representative protocols for key in vitro, ex vivo, and in vivo assays to evaluate the anti-angiogenic effects of this compound.

In Vitro Angiogenesis Assays

dot

Caption: General workflow for in vitro angiogenesis assays.

1. Endothelial Cell Proliferation Assay

This assay quantifies the effect of CEP-11981 on the proliferation of endothelial cells.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

96-well tissue culture plates, fibronectin-coated

-

This compound stock solution

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

-

-

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 1,600-4,000 cells/well in EGM-2 and incubate overnight.[9][10]

-

The following day, replace the medium with fresh EGM-2 containing various concentrations of this compound or vehicle control.

-

Incubate for 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control.

-

2. Endothelial Cell Migration (Scratch/Wound Healing) Assay

This assay assesses the impact of CEP-11981 on the migratory capacity of endothelial cells.

-

Materials:

-

HUVECs

-

EGM-2

-

24-well tissue culture plates

-

200 µL pipette tip

-

This compound stock solution

-

Microscope with a camera

-

-

Protocol:

-

Seed HUVECs in a 24-well plate and grow to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[1][11][12]

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh EGM-2 containing different concentrations of this compound or vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., 8, 16, 24 hours).

-

Quantify the rate of wound closure by measuring the area of the gap over time using image analysis software.

-

3. Endothelial Cell Tube Formation Assay

This assay evaluates the ability of CEP-11981 to inhibit the formation of capillary-like structures by endothelial cells.

-

Materials:

-

HUVECs

-

EGM-2

-

96-well tissue culture plate

-

Basement membrane extract (e.g., Matrigel®)

-

This compound stock solution

-

Microscope with a camera

-

-

Protocol:

-

Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.[5]

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or vehicle control.

-

Seed the cell suspension onto the solidified matrix at a density of 1 x 10^4 - 1.5 x 10^4 cells/well.

-

Incubate for 4-18 hours.

-

Visualize and photograph the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.

-

Ex Vivo Angiogenesis Assay

Rat Aortic Ring Assay

This ex vivo assay provides a more complex, three-dimensional model of angiogenesis.

-

Materials:

-

Thoracic aorta from a Sprague-Dawley rat

-

Serum-free endothelial basal medium (EBM)

-

Collagen or Matrigel®

-

24-well or 48-well plates

-

Surgical instruments

-

This compound stock solution

-

Microscope with a camera

-

-

Protocol:

-

Aseptically dissect the thoracic aorta from a rat and place it in cold EBM.[13][14]

-

Remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.[13][14]

-

Embed the aortic rings in a layer of collagen or Matrigel® in a multi-well plate.[6][13][14]

-

Allow the matrix to polymerize at 37°C.

-

Add EBM supplemented with growth factors and different concentrations of this compound or vehicle control to each well.

-

Incubate for 7-14 days, replacing the medium every 2-3 days.

-

Monitor the outgrowth of microvessels from the aortic rings using a microscope.

-

Quantify the angiogenic response by measuring the number and length of the sprouting microvessels.

-

In Vivo Angiogenesis Model

Mouse Tumor Xenograft Model

This in vivo model is crucial for evaluating the anti-tumor and anti-angiogenic efficacy of CEP-11981 in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human tumor cell line (e.g., A498 renal carcinoma, known for high VEGF production)[15]

-

Cell culture medium and supplements

-

Matrigel® (optional, to improve tumor take)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject a suspension of human tumor cells (e.g., 1.25 x 10^6 A498 cells) into the flank of each mouse.[15] The cells may be mixed with Matrigel® to enhance tumor establishment.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., daily). The control group receives the vehicle.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissue can be further analyzed by immunohistochemistry for markers of angiogenesis (e.g., CD31 to assess microvessel density) and apoptosis (e.g., cleaved caspase-3).

-

Clinical Perspective

This compound has been evaluated in a Phase I clinical trial in patients with advanced, relapsed, or refractory solid tumors.[4][16] The maximum tolerated dose (MTD) was determined to be 97.4 mg/m².[4][16] While no complete or partial responses were observed, 44% of patients achieved stable disease.[4][16] Despite acceptable tolerability at the MTD, further development by the sponsor was discontinued.[4][16] Nevertheless, the preclinical and early clinical data for CEP-11981 underscore its utility as a potent anti-angiogenic tool compound for research purposes.

Conclusion

This compound is a well-characterized, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic properties. Its ability to inhibit key signaling pathways involved in neovascularization, coupled with its oral bioavailability, makes it an invaluable tool for researchers studying the mechanisms of angiogenesis and evaluating novel anti-angiogenic strategies. The detailed protocols provided in this guide offer a framework for the consistent and reproducible use of CEP-11981 in a variety of standard angiogenesis assays.

References

- 1. med.virginia.edu [med.virginia.edu]

- 2. Targeting the Angiopoietin-2/Tie-2 axis in conjunction with VEGF signal interference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 4. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. corning.com [corning.com]

- 6. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]

- 7. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [en.bio-protocol.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. fujifilmcdi.com [fujifilmcdi.com]

- 10. In Vitro Endothelial Cell Proliferation Assay Reveals Distinct Levels of Proangiogenic Cytokines Characterizing Sera of Healthy Subjects and of Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]

- 14. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CEP-11981 Tosylate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-11981 tosylate is a potent, orally bioavailable multi-kinase inhibitor with significant antiangiogenic and antineoplastic activities. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2), key regulators of angiogenesis.[1] This document provides detailed protocols for in vitro assays to characterize the activity of CEP-11981, including a biochemical kinase inhibition assay and a cell-based endothelial tube formation assay.

Mechanism of Action

CEP-11981 selectively binds to and inhibits VEGFR and TIE2 receptor tyrosine kinases. This inhibition disrupts downstream signaling pathways, leading to the suppression of endothelial cell proliferation, migration, and survival, which are critical processes for angiogenesis. By blocking these pathways, CEP-11981 can inhibit the formation of new blood vessels that tumors rely on for growth and metastasis.

Data Presentation

Kinase Inhibitory Profile of CEP-11981

The following table summarizes the half-maximal inhibitory concentration (IC50) values of CEP-11981 against various protein kinases, demonstrating its potent and multi-targeted nature.

| Target Kinase | IC50 (nM) |

| VEGF-R1 | 3 ± 1 |

| VEGF-R2 | 4 ± 1 |

| TIE-2 | 22 ± 6 |

| FGFR1 | 13 |

| c-SRC | 37 |

| Aurora A | 42 |

Data sourced from preclinical studies.[1][2]

Experimental Protocols

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of CEP-11981 against the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-